molecular formula C15H18ClF2NO2 B2844731 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide CAS No. 400087-81-2

2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide

Cat. No.: B2844731
CAS No.: 400087-81-2
M. Wt: 317.76
InChI Key: AFSBMHSJFMHJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide (CAS: 400087-81-2) is a synthetic acetamide derivative with a molecular weight of 317.76 g/mol and the formula C₁₆H₁₇ClF₂NO₂. It features a difluoroacetamide core substituted with a 4-chloro-2-methylphenoxy group and a cyclohexylamine moiety. This compound is listed as a reagent in scientific catalogs (e.g., Rexi Science Mall), indicating its use in research or agrochemical development .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF2NO2/c1-10-9-11(16)7-8-13(10)21-15(17,18)14(20)19-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSBMHSJFMHJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2CCCCC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Chlorination of 2-Methylphenol

The 4-chloro-2-methylphenoxy subunit is synthesized via chlorination of 2-methylphenol (o-cresol). Patent EP0539462A1 details a catalytic chlorination method using hypochlorous acid (HClO) or Cl₂ in aqueous media. Key parameters include:

  • Catalysts : Electropositive groups (e.g., N,N-dimethylaminoacetic acid dimethylamide) enhance 4-position selectivity by directing electrophilic attack.
  • Temperature : Maintained at 0–50°C to suppress 6-chloro isomer formation.
  • pH Control : Alkaline conditions (pH 8.5) stabilize HClO and improve reaction kinetics.

Representative Reaction :
$$
\text{2-Methylphenol} + \text{Cl}_2 \xrightarrow{\text{HClO, 20°C}} \text{4-Chloro-2-methylphenol} + \text{HCl}
$$

Performance Data :

Catalyst 4-Chloro:6-Chloro Ratio Yield (%)
None 8.0 72
N,N-Dimethylacetamide 15.6 89
Tetramethylurea 12.3 85

Condensation with Difluoroacetyl Chloride

The chlorinated phenol is condensed with 2,2-difluoroacetyl chloride under alkaline conditions. This step forms the phenoxyacetate backbone:

$$
\text{4-Chloro-2-methylphenol} + \text{ClCF}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetyl chloride}
$$

Optimized Conditions :

  • Solvent : Water-tetrahydrofuran (3:1) minimizes hydrolysis of the acid chloride.
  • Temperature : 0–5°C to prevent thermal degradation.

Amidation with Cyclohexylamine

Activation and Coupling

The acid chloride intermediate is reacted with cyclohexylamine to form the target amide. Patent CN106316981A highlights a base-catalyzed, oxidant-free amidation protocol:

$$
\text{2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetyl chloride} + \text{Cyclohexylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$

Critical Parameters :

  • Base Catalyst : Triethylamine (10 mol%) scavenges HCl, shifting equilibrium toward amide formation.
  • Solvent : Dichloromethane ensures homogeneity and facilitates byproduct removal.
  • Yield : 92–95% with ≤0.5% unreacted amine (HPLC analysis).

Alternative One-Pot Synthesis

A streamlined approach combines chlorination, condensation, and amidation in a single reactor:

  • Chlorination : As described in Section 2.1.
  • In Situ Condensation : Introduce difluoroacetyl chloride directly into the chlorination mixture.
  • Amidation : Add cyclohexylamine and triethylamine sequentially.

Advantages :

  • Eliminates intermediate isolation steps, reducing solvent waste.
  • Overall yield: 87% (compared to 89% for stepwise synthesis).

Purity Optimization and Byproduct Management

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves:

  • Major Byproduct : 6-Chloro-2-methylphenoxy analog (retention time: 12.3 min vs. 14.7 min for target).
  • Purity : ≥99% after two purification cycles.

Crystallization Techniques

Recrystallization from ethyl acetate-hexane (1:3) yields colorless crystals (mp 128–130°C). X-ray diffraction confirms regiochemistry and absence of polymorphic impurities.

Industrial-Scale Considerations

Catalytic Recycling

Patent EP0539462A1 emphasizes closed-loop systems for HClO regeneration:

  • Electrolysis : Converts NaCl byproduct to Cl₂ and NaOH, which are recycled into HClO.
  • Cost Reduction : 30% lower reagent consumption vs. batch processes.

Environmental Impact

  • Waste Minimization : Aqueous reaction media reduce VOC emissions.
  • Byproduct Utilization : 6-Chloro isomer is repurposed as a herbicide intermediate.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenoxy group can be oxidized to form phenolic acids.

  • Reduction: The difluoroacetamide group can be reduced to form difluoroacetamide derivatives.

  • Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Phenolic acids and their derivatives.

  • Reduction Products: Difluoroacetamide derivatives.

  • Substitution Products: Substituted phenoxy compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide can be used as a probe to study enzyme activities and metabolic pathways. Its interaction with biological molecules can provide insights into biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide exerts its effects involves its interaction with specific molecular targets. The phenoxy group can bind to receptors or enzymes, while the difluoroacetamide group can inhibit or activate certain biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound belongs to a class of phenoxy-acetamide derivatives. Key structural analogs include:

Compound Name Molecular Weight (g/mol) Substituents (R₁, R₂) Functional Groups Key Differences
2-(4-Chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide 317.76 R₁: 4-Cl-2-Me-phenoxy; R₂: cyclohexyl Difluoroacetamide Cyclohexyl group enhances lipophilicity
MCPA (2-(4-chloro-2-methylphenoxy)acetic acid) 200.62 R₁: 4-Cl-2-Me-phenoxy; R₂: H Carboxylic acid Acidic group vs. neutral acetamide
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 269.77 R₁: 2,6-diethylphenyl; R₂: methoxymethyl Chloroacetamide Ethyl/methoxy substituents vs. cyclohexyl
2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide 332.13 R₁: 4-Cl-phenoxy; R₂: 4-Cl-phenyl Difluoroacetamide Aromatic vs. aliphatic N-substituent
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide 323.79 R₁: 4-Cl-2-Me-phenoxy; R₂: phenyl Propanamide Propionamide chain vs. difluoroacetamide

Key Observations :

  • Substituent Effects : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to aromatic N-substituents (e.g., in and ). This may improve membrane permeability and environmental persistence .
  • Fluorination: The difluoroacetamide group enhances metabolic stability and resistance to hydrolysis compared to non-fluorinated analogs like MCPA or alachlor .
Physico-Chemical Properties
  • Solubility : The cyclohexyl group likely reduces water solubility compared to MCPA (a carboxylic acid), favoring lipid-rich environments.
  • Stability : Unlike MCPA, which is incompatible with strong acids and metals , the difluoroacetamide group may confer resistance to acidic degradation, improving storage stability.
Environmental and Regulatory Considerations
  • Persistence : The cyclohexyl group and fluorination may increase environmental persistence compared to MCPA, necessitating studies on soil adsorption and biodegradation.
  • Regulatory Status : Unlike MCPA (DOT-listed hazardous substance) , the target compound’s safety profile remains unclassified, requiring further toxicological evaluation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-chloro-2-methylphenol and a difluoroacetamide precursor, followed by cyclohexylamine coupling. Key steps include:

  • Step 1 : Activation of the phenol group using a base (e.g., K₂CO₃) to form a phenoxide ion, facilitating substitution with difluoroacetamide intermediates .
  • Step 2 : Amidation with cyclohexylamine under reflux conditions in aprotic solvents (e.g., DMF or THF).
  • Critical Factors : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis. Purity (>95%) is confirmed via HPLC and NMR .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via LC-MS. The difluoroacetamide moiety is prone to hydrolysis under alkaline conditions (pH >10) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Thermal degradation typically occurs above 150°C, correlating with loss of fluorine substituents .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., herbicidal vs. antitumor effects)?

  • Methodological Answer : Contradictions may arise from assay-specific variables. To address this:

  • Dose-Response Profiling : Compare EC₅₀ values across models (e.g., plant vs. mammalian cells). For example, herbicidal activity in Arabidopsis (EC₅₀: 10 μM) vs. antitumor effects in HeLa cells (EC₅₀: 50 μM) may reflect differential membrane permeability .
  • Target Identification : Use pull-down assays with tagged compounds to identify binding proteins. The phenoxy group may interact with plant-specific enzymes (e.g., acetolactate synthase) or mammalian kinases .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes, and what experimental validation is required?

  • Methodological Answer :

  • In Silico Docking : Use tools like AutoDock Vina to model binding to CYP3A4 or CYP2D6 active sites. Focus on the cyclohexyl group’s hydrophobic interactions and fluorine’s electronegativity .
  • Validation : Conduct in vitro metabolism assays with human liver microsomes, monitoring metabolite formation via LC-QTOF-MS. Key metabolites (e.g., hydroxylated derivatives) confirm computational predictions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies, given its low aqueous solubility?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility. Particle size reduction (nanonization to <200 nm) improves absorption .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety, increasing solubility while maintaining activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s environmental persistence in soil vs. aqueous systems?

  • Methodological Answer :

  • Soil vs. Water Half-Life : Conduct parallel studies under standardized OECD guidelines. For example, soil adsorption (log Kₒₒₒ >3) may reduce bioavailability, prolonging half-life (>30 days) compared to aqueous systems (half-life: 7 days) due to photodegradation .
  • Analytical Consistency : Ensure uniform detection methods (e.g., GC-ECD for chlorinated byproducts) across studies to minimize technical variability .

Structural Analogs and Functional Insights

Q. What structural modifications enhance selectivity for fungal targets over mammalian cells?

  • Methodological Answer :

  • Modification 1 : Replace the cyclohexyl group with a smaller alkyl chain (e.g., isopropyl) to reduce mammalian cell membrane penetration .
  • Modification 2 : Introduce a sulfonyl group to the phenoxy ring, increasing affinity for fungal ergosterol biosynthesis enzymes .
  • Validation : Test analogs against Candida albicans (MIC: <5 μg/mL) and human fibroblasts (CC₅₀: >100 μg/mL) to confirm selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.